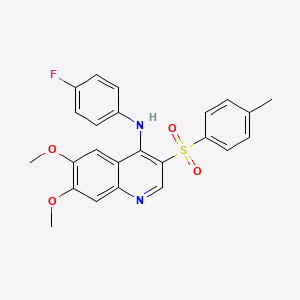
N-(4-氟苯基)-6,7-二甲氧基-3-对甲苯磺酰基喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been synthesized and studied for their potential use in various biological applications, including as fluorophores and anticancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of N-aryl-2-aminoquinolines can be achieved through a substitution reaction between 2-chloroquinoline and anilines, yielding products with varying fluorescence properties depending on the substituents . Similarly, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones has been reported using a catalyst-free one-pot four-component cyclocondensation reaction under ultrasonic conditions, which is an efficient and green approach .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their physical, chemical, and biological properties. For example, the presence of fluorine atoms can affect the molecule's reactivity and interaction with biological targets . The molecular arrangements of quinoline derivatives, such as N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline, can lead to different emission behaviors and responsiveness to external stimuli .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, alkylation, and fluorine-amine exchange. These reactions can be used to introduce different functional groups, which can alter the compound's properties and potential applications. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline involves a directed ortho-lithiation reaction, followed by fluorine-amine exchange to afford 8-amino-3,4-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence behavior, thermal properties, and emission characteristics, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can significantly affect the fluorescence quantum yields of N-aryl-2-aminoquinolines . Additionally, the solid-state emission of N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline derivatives can show a red shift compared to emission in solution, indicating the importance of molecular arrangements .
科学研究应用
合成和生物评价
N-(4-氟苯基)-6,7-二甲氧基-3-对甲苯磺酰基喹啉-4-胺,作为更广泛的4-氨基喹啉衍生物的一部分,被合成用于药物化学中的潜在应用,包括抗癌药物。一项研究突出了4-氨基喹啉衍生物的合成和对人类乳腺肿瘤细胞系的细胞毒性评价,鉴定出具有强效细胞毒作用的化合物,表明这是进一步开发新抗癌药物的原型分子(Haiwen Zhang et al., 2007)。此外,钯催化的苯甲酰胺与2,2-二氟乙烯基对甲苯磺酸酯的偶联合成氟代杂环化合物强调了该化合物在多样化合成氟代杂环化合物中的作用,表明其在制药和农药工业中的重要性(Jia-Qiang Wu et al., 2017)。
光物理研究
对硼二吡咯甲烷类似物的研究,这些类似物与4-氨基喹啉衍生物相关,展示了在各种溶剂中研究光物理性质的调查。这项研究对于理解荧光特性及在荧光光谱学和材料科学中的潜在应用至关重要(W. Qin et al., 2005)。
DNA结合性质
对N-烷基苯胺喹唑啉衍生物的研究,包括它们作为DNA结合剂的合成和评价,揭示了通过插入结合过程与DNA发生显著相互作用。这一发现对于新型抗癌策略的开发至关重要,并突显了这些化合物在药物化学中的潜力(A. Garofalo et al., 2010)。
光学活性和对映选择性识别
对光学活性萘衍生物的合成,包括对其对映选择性识别能力的研究,展示了这类化合物在开发用于光学活性化合物和金属的荧光探测器方面的潜力。这项研究可能会推动化学感应技术的进步,并创造新型荧光化学感应器(A. S. Malysheva et al., 2020)。
作用机制
Target of Action
It is suggested that this compound may be involved in the treatment of depression . Therefore, it is possible that its targets could be related to the monoaminergic system, which includes serotonin, norepinephrine, and dopamine neurotransmitters .
Mode of Action
Given its potential role in treating depression, it may interact with its targets by modulating the release or reuptake of monoamine neurotransmitters .
Biochemical Pathways
Based on its potential antidepressant effects, it may influence the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
Given its potential role in treating depression, it may result in increased levels of monoamine neurotransmitters in the synaptic cleft, leading to improved mood and alleviation of depressive symptoms .
安全和危害
未来方向
属性
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOKUCDFXLYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)
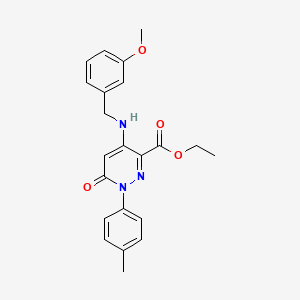
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)
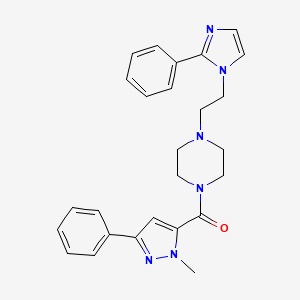
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)
![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)
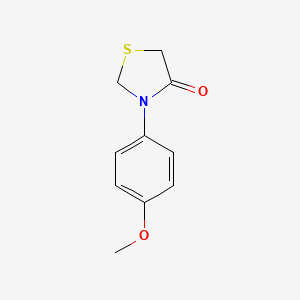
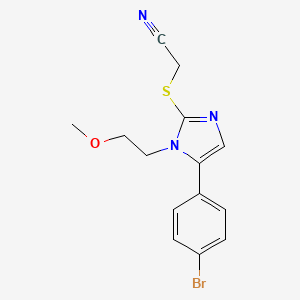
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)